Filanesib

描述

This compound is a synthetic, small molecule targeting the kinesin spindle protein (KSP) with potential antineoplastic activity. This compound specifically inhibits KSP (kinesin-5 or Eg5), resulting in activation of the spindle assembly checkpoint, induction of cell cycle arrest during the mitotic phase, and consequently cell death in tumor cells that are actively dividing. Because KSP is not involved in postmitotic processes, such as neuronal transport, this agent does not cause the peripheral neuropathy that is often associated with tubulin-targeting agents. KSP is an ATP-dependent microtubule motor protein that is essential for the formation of bipolar spindles and the proper segregation of sister chromatids during mitosis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

a kinesin spindle protein inhibitor

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

属性

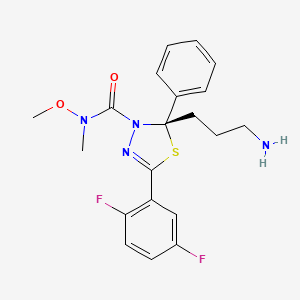

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXISKGBWFTGEI-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237086 |

Source

|

| Record name | Filanesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885060-09-3 |

Source

|

| Record name | Filanesib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885060-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filanesib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885060093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filanesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filanesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILANESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A49OSO368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of ARRY-520 (Filanesib): A Technical Guide for Researchers

Introduction

ARRY-520, also known as filanesib, is a potent and highly selective, small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division.[1][2] By targeting KSP, ARRY-520 disrupts the process of mitosis, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] This targeted mechanism of action presented a promising therapeutic strategy, potentially avoiding the neurotoxicity associated with traditional anti-mitotic agents like taxanes and vinca (B1221190) alkaloids, which broadly affect microtubule dynamics.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of ARRY-520.

Mechanism of Action

ARRY-520 is a non-competitive and allosteric inhibitor of human KSP.[4] It binds to a site distinct from the ATP and microtubule binding sites, locking the enzyme in a conformation that prevents its motor activity.[1] This inhibition prevents the proper separation of centrosomes, leading to the formation of characteristic monopolar spindles, a hallmark of KSP inhibition.[4][5] The cell's spindle assembly checkpoint recognizes this aberrant spindle formation and triggers a prolonged mitotic arrest. This sustained arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[6][7]

Mechanism of Action of ARRY-520

Preclinical Development

The preclinical evaluation of ARRY-520 involved a comprehensive assessment of its in vitro and in vivo activity across a range of cancer models.

In Vitro Activity

ARRY-520 demonstrated potent enzymatic inhibition of human KSP and significant anti-proliferative activity against a diverse panel of human cancer cell lines.

| Parameter | Target / Cell Line | Value | Reference |

| IC50 | Human KSP (Enzymatic Assay) | 6 nM | [4][8] |

| EC50 (Anti-proliferative) | Various Tumor Cell Lines | 0.4 nM - 14.4 nM | [7] |

| HCT-15 (P-gp expressing) | 3.7 nM | [1] | |

| NCI/ADR-RES (P-gp expressing) | 14.4 nM | [4] | |

| K562/ADR (P-gp expressing) | 4.2 nM | [4] | |

| A2780, CP70, 01-28 (Ovarian) | 15 nM | [3] | |

| HL-60 (AML) | 0.5 nM | [4] | |

| MV4-11 (AML) | 0.4 nM | [4] | |

| RPMI-8226 (Multiple Myeloma) | 0.6 nM | [4] | |

| K562 (CML) | 0.7 nM | [4] | |

| MDA-MB-468 (Breast) | 0.9 nM | [4] | |

| HT-29 (Colon) | 1.1 nM | [4] | |

| PC-3 (Prostate) | 1.2 nM | [4] |

In Vivo Efficacy

In vivo studies using xenograft models demonstrated significant anti-tumor activity of ARRY-520, including complete responses in hematological tumor models.[5][9]

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Response | Reference |

| RPMI-8226 (Multiple Myeloma) | 20 mg/kg, i.p., q4dx3 | 100% (Complete Response) | [4] |

| HL-60 (AML) | 27 mg/kg, i.p., q4dx3 | 100% (Complete Response) | [4] |

| MV4-11 (AML) | 20 mg/kg, i.p., q4dx3 | 100% (Complete Response) | [4] |

| HT-29 (Colon) | 30 mg/kg, i.p., q4dx3 | 85% | [4] |

| PC-3 (Prostate) | 30 mg/kg, i.p., q4dx3 | 80% | [4] |

| UISO-BCA-1 (Breast, Taxane-Resistant) | 30 mg/kg, i.p., q4dx3 | 70% | [4] |

Clinical Development

ARRY-520 has been evaluated in several clinical trials, primarily in patients with advanced solid tumors and hematological malignancies, particularly multiple myeloma.

Phase 1 Studies

First-in-human Phase 1 studies in patients with advanced solid tumors and advanced myeloid leukemias established the safety profile and maximum tolerated dose (MTD) of ARRY-520.[10][11]

| Trial Population | Dosing Schedule(s) | MTD | Key Toxicities | Pharmacokinetics | Reference |

| Advanced Solid Tumors | Day 1 of a 3-week cycle; Days 1 & 2 of a 2-week cycle | 2.50 mg/m²/cycle (both schedules); 3.20 mg/m²/cycle with filgrastim | Neutropenia | Half-life: ~70 hours | [10][12] |

| Advanced Myeloid Leukemias | Single dose per cycle; Day 1, 3, & 5 divided dose per cycle | 4.5 mg/m² total dose per cycle (both schedules) | Mucositis, exfoliative rash, hand-foot syndrome, hyperbilirubinemia, myelosuppression | Half-life: >90 hours | [11] |

Studies in Multiple Myeloma

ARRY-520 has shown promising single-agent activity in heavily pretreated patients with relapsed/refractory multiple myeloma.[13] Combination studies with other anti-myeloma agents have also been conducted.[14]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of KSP inhibitors like ARRY-520.

Experimental Workflow for ARRY-520 Characterization

KSP Inhibition Assay (Enzymatic)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of ARRY-520 against purified human KSP enzyme.[4]

-

Methodology:

-

Reagents: Recombinant human KSP motor domain, polymerized microtubules, assay buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel), and ATP.[4]

-

Procedure: In a 96-well plate, combine KSP enzyme, microtubules, and varying concentrations of ARRY-520 in the assay buffer. Initiate the reaction by adding ATP.[4]

-

Detection: Measure the rate of ATP hydrolysis, typically through the detection of inorganic phosphate, using a colorimetric or fluorescent method.

-

Analysis: Plot the percentage of enzyme activity against the log concentration of ARRY-520 and fit a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay (MTS)

-

Objective: To determine the anti-proliferative activity (EC50) of ARRY-520 in cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[15]

-

Treatment: Treat cells with a serial dilution of ARRY-520 and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[15]

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

-

Analysis: Normalize the data to the vehicle control and plot cell viability against the log concentration of ARRY-520 to determine the EC50 value.[15]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of ARRY-520 on cell cycle distribution.[1]

-

Methodology:

-

Cell Treatment: Treat cells with ARRY-520 at various concentrations for a defined period (e.g., 24 hours).[15]

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.[5][15]

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5][15]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]

-

Immunofluorescence for Monopolar Spindle Formation

-

Objective: To visualize the formation of monopolar spindles induced by ARRY-520.

-

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with ARRY-520.[16]

-

Fixation and Permeabilization: Fix the cells (e.g., with methanol (B129727) or paraformaldehyde) and permeabilize them.[16]

-

Immunostaining: Block non-specific binding and incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes). Follow with fluorescently labeled secondary antibodies.[16]

-

Nuclear Staining: Stain the nuclei with DAPI.[16]

-

Imaging: Visualize the cells using a fluorescence or confocal microscope to observe spindle morphology.[16]

-

Apoptosis Assays

-

Annexin V/PI Staining:

-

Objective: To detect and quantify early and late-stage apoptosis.

-

Methodology: Treat cells with ARRY-520, then stain with Annexin V-FITC and propidium iodide. Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

-

TUNEL Assay:

-

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[6]

-

Methodology: Treat cells with ARRY-520, fix, and permeabilize them. Use the TUNEL assay to enzymatically label the free 3'-hydroxyl ends of fragmented DNA with fluorescently labeled nucleotides. Analyze by fluorescence microscopy or flow cytometry.[6][17]

-

In Vivo Xenograft Studies

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. abmole.com [abmole.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First-in-human phase 1 study of this compound (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. A Phase 1 and 2 study of this compound alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

The Molecular Pathway of KIF11 Inhibition by Filanesib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibition of Kinesin Spindle Protein (KIF11) by Filanesib (ARRY-520). It details the pathway from molecular interaction to cellular consequences, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core processes for enhanced comprehension.

Introduction: KIF11 as a Mitotic Target

Kinesin Spindle Protein, also known as KIF11 or Eg5, is a plus-end directed motor protein belonging to the kinesin-5 superfamily.[1] It is essential for a critical step in mitosis: the establishment of a bipolar spindle.[1][2] KIF11 forms homotetramers that cross-link and slide antiparallel microtubules apart, pushing the duplicated centrosomes away from each other to form the two poles of the mitotic spindle.[1][3] This function is indispensable for proper chromosome alignment and segregation.[2] Upregulated expression of KIF11 has been identified in numerous cancers, where it contributes to uncontrolled cell proliferation, making it a compelling therapeutic target.[3][4]

This compound (ARRY-520) is a potent and highly selective, allosteric inhibitor of KIF11.[5][6] Unlike microtubule-targeting agents like taxanes, which can cause significant neurotoxicity, KIF11 inhibitors offer a more targeted approach to disrupting mitosis in rapidly dividing cancer cells.[3]

Core Mechanism of this compound Action

This compound is not a competitive inhibitor of the ATP binding site. Instead, it binds to an allosteric pocket on the KIF11 motor domain formed by loop L5, helix α2, and helix α3.[3][7][8] This binding event locks the motor domain in an ADP-bound state, preventing the conformational changes necessary for ATP hydrolysis and microtubule-based motility.[7] The ultimate effect is the potent inhibition of KIF11's motor function.[9]

The Molecular Pathway of KIF11 Inhibition

The inhibition of KIF11's motor activity by this compound initiates a cascade of events within the cell, culminating in apoptosis. This pathway is a cornerstone of its anti-neoplastic activity.

-

Inhibition of Centrosome Separation: During prophase, KIF11 is responsible for pushing the duplicated centrosomes apart. By inhibiting KIF11, this compound prevents this crucial separation.[10][11]

-

Formation of Monopolar Spindles: The failure of centrosome separation leads to the formation of a characteristic "monoastral" or monopolar spindle, where chromosomes are arranged around a single spindle pole instead of a bipolar apparatus.[8][9][11]

-

Activation of the Spindle Assembly Checkpoint (SAC): The cell's internal surveillance system, the Spindle Assembly Checkpoint (SAC), detects the improper microtubule-kinetochore attachments and the lack of tension inherent in a monopolar spindle. This triggers a prolonged mitotic arrest, typically in the G2/M phase of the cell cycle.[9][12]

-

Induction of Apoptosis: Sustained mitotic arrest is an unsustainable state for the cell. It ultimately leads to the activation of the intrinsic (mitochondrial) apoptotic pathway.[5][9] This process is often mediated by the degradation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic proteins such as BAX.[11][13] The activation of caspases, particularly caspase-3 and -7, executes the final stages of programmed cell death.[5]

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize key inhibitory and effective concentrations.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 Value | Reference(s) |

| Human KSP/KIF11 | ATPase Activity | 6 nM | [5][7][8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | EC50 / IC50 Value | Reference(s) |

| Various Human & Rodent Lines | Leukemia & Solid Tumors | Proliferation | 0.4 nM - 14.4 nM (EC50) | [5] |

| HCT-116 | Colon Cancer | MTS Assay (72 hrs) | 0.7 nM (IC50) | [5] |

| Anaplastic Meningioma | Meningioma | Dose Curve Analysis | < 1 nM (IC50) | [12] |

| Benign Meningioma | Meningioma | Dose Curve Analysis | < 1 nM (IC50) | [12] |

Experimental Protocols

The characterization of KIF11 inhibitors like this compound relies on a suite of standardized biochemical and cell-based assays.

KIF11 Microtubule-Activated ATPase Assay

This biochemical assay measures the ability of a compound to inhibit KIF11's ATP hydrolysis, which is stimulated by the presence of microtubules.

-

Objective: To determine the direct inhibitory effect of this compound on KIF11's enzymatic activity (IC50).

-

Materials: Purified recombinant human KIF11 motor domain, paclitaxel-stabilized microtubules, ATP, assay buffer (e.g., PIPES-based buffer with MgCl2), ADP detection reagent (e.g., ADP-Glo™ or similar).[14]

-

Methodology:

-

Prepare a reaction mixture in a microplate containing assay buffer, microtubules, and the KIF11 enzyme.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.[14]

-

Stop the reaction and add the ADP detection reagent, which quantifies the amount of ADP produced. The signal (e.g., luminescence) is proportional to enzyme activity.

-

Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Viability (MTT/MTS) Assay

This cell-based assay assesses the effect of this compound on the overall proliferation and viability of cancer cell lines.

-

Objective: To determine the anti-proliferative potency of this compound (EC50/IC50) in a cellular context.

-

Materials: Cancer cell line of interest, culture medium, 96-well plates, this compound, MTT or MTS reagent, solubilization solution (for MTT).[6]

-

Methodology:

-

Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control).

-

Incubate for a specified duration (e.g., 72 hours).[5]

-

Add the MTT/MTS reagent to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

-

Incubate for 2-4 hours. If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[6]

-

Normalize the data to the control wells and calculate the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the direct detection of mitotic arrest.

-

Objective: To confirm that this compound induces G2/M phase arrest.

-

Materials: Cancer cell line, culture plates, this compound, phosphate-buffered saline (PBS), ice-cold 70% ethanol (B145695) for fixation, DNA staining solution (e.g., Propidium Iodide with RNase A).[6]

-

Methodology:

-

Treat cells with an effective concentration of this compound (e.g., 3-7 nM) for a duration sufficient to induce arrest (e.g., 24-48 hours).[5]

-

Harvest the cells (including any floating cells) and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C.[6]

-

Wash the fixed cells and resuspend them in the DNA staining solution.

-

Analyze the samples using a flow cytometer. The intensity of the DNA stain is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.

-

Compare the cell cycle profiles of treated versus untreated cells to identify the accumulation of cells in the G2/M phase.[5]

-

Immunofluorescence for Mitotic Spindle Analysis

This imaging-based technique allows for the direct visualization of the monopolar spindle phenotype induced by KIF11 inhibition.

-

Objective: To visually confirm the mechanism of action by observing the formation of monopolar spindles.

-

Materials: Cells grown on glass coverslips, this compound, paraformaldehyde (PFA) for fixation, permeabilization buffer (e.g., Triton X-100 in PBS), primary antibodies (e.g., anti-α-tubulin to stain microtubules), fluorescently-labeled secondary antibodies, DAPI for nuclear staining, fluorescence microscope.[9]

-

Methodology:

-

Grow cells on coverslips and treat with an effective concentration of this compound for a period sufficient to induce mitotic arrest (e.g., 16-24 hours).[9]

-

Fix the cells with PFA, followed by permeabilization.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the corresponding fluorescently-labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Examine mitotic cells for the presence of bipolar (control) versus monopolar (treated) spindles.[11]

-

Standard Experimental Workflow

A typical workflow for evaluating a potential KIF11 inhibitor involves a tiered approach, moving from biochemical validation to cellular and mechanistic studies.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the dependence of cancer cells on the mitotic machinery. Its mechanism is precise: by allosterically inhibiting the KIF11 motor protein, it prevents the formation of a bipolar spindle, triggering a cell cycle checkpoint that leads to prolonged mitotic arrest and, ultimately, apoptotic cell death. The distinct monopolar spindle phenotype serves as a clear pharmacodynamic biomarker of its activity. Understanding this molecular pathway is critical for the continued development and optimization of KIF11 inhibitors as a class of anti-cancer agents.

References

- 1. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitotic Functions and Characters of KIF11 in Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. The kinesin spindle protein inhibitor this compound enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KIF11 inhibitors this compound and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Phase 1/2 study of this compound alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Filanesib (ARRY-520): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filanesib (formerly ARRY-520) is a potent and highly selective, first-in-class small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a crucial motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.[1][3] By targeting KSP, this compound disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells.[1][2][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support further research and development.

Mechanism of Action

This compound functions as a noncompetitive inhibitor of KSP, binding to an allosteric site on the protein.[2][4] This binding prevents KSP from performing its essential role in separating centrosomes during the prophase stage of mitosis.[2][3] The inhibition of KSP leads to the formation of characteristic monopolar spindles, which triggers the spindle assembly checkpoint (SAC).[1] Prolonged activation of the SAC ultimately induces apoptosis, primarily through the intrinsic mitochondrial pathway.[1][5] This targeted mechanism of action offers a potential therapeutic advantage over traditional anti-mitotic agents like taxanes, which can be associated with neurotoxicity.[2]

Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of human and rodent tumor cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| KSP Inhibition (IC50) | 6 nM | Human KSP | [4][6] |

| Anti-proliferative Activity (EC50) | 0.4 - 14.4 nM | Various leukemias and solid tumors | [4][6] |

| Apoptosis Induction | Dose-dependent (0.001 - 0.1 nM) | HeLa cells | [6] |

| G2/M Phase Arrest | Dose-dependent (3.13 - 6.25 nM) | HeLa cells | [6] |

| Caspase-2 Activation | Time-dependent (3 µM) | Not specified | [6] |

| Cytotoxicity in Ovarian Cancer | Time-dependent (0.003 - 3 µM) | Type II EOC cells | [6] |

In Vivo Efficacy

Preclinical studies in various xenograft models have demonstrated the significant anti-tumor activity of this compound.

| Animal Model | Dosing Regimen | Outcome | Reference |

| RPMI-8226 Multiple Myeloma Xenograft | 20 mg/kg/day, i.p. | Complete tumor elimination | [7] |

| HL-60 AML Xenograft | 20 mg/kg/day, i.p. | Complete tumor elimination | [7][8] |

| MV4-11 AML Xenograft | 20 mg/kg/day, i.p. | Complete tumor elimination | [7] |

| HT-29 Colon Xenograft | 25-30 mg/kg, i.p., q4dx3 | Tumor regressions, some complete responses | [9] |

| HCT-116 Colon Xenograft | 25-30 mg/kg, i.p., q4dx3 | Tumor regressions, some complete responses | [9] |

| A2780 Ovarian Xenograft | 25-30 mg/kg, i.p., q4dx3 | Tumor regressions, some complete responses | [9] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have characterized the disposition of this compound.

| Parameter | Value | Species | Dosing | Reference |

| Clearance | ~3 L/hour | Mouse | Intravenous | [1] |

| Volume of Distribution (Vd) | ~450 L | Mouse | Intravenous | [1] |

| Terminal Half-life (t½) | > 90 hours | Mouse | Intravenous | [1] |

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is a common method to assess the anti-proliferative activity of this compound.

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1]

Caption: Workflow for an in vitro cell viability assay.

Immunofluorescence for Mitotic Arrest

This protocol allows for the visualization of monopolar spindles, a key pharmacodynamic effect of this compound.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with an effective concentration of this compound (e.g., 10-100 nM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).[1]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[2]

-

Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).[2]

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin to visualize microtubules.[2]

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope to observe spindle morphology.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Allow tumors to reach a predetermined size, then randomize the animals into treatment and control groups.

-

Drug Formulation and Administration: Formulate this compound in a suitable vehicle and administer it via the desired route (e.g., intraperitoneal injection) according to the specified dosing schedule.[2]

-

Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.[2]

-

Efficacy Endpoints: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.[2]

-

Tumor Analysis: At the end of the study, tumors can be excised for further analysis, such as histopathology or biomarker assessment.[1]

Caption: Logical relationship of this compound's action in vivo.

Combination Therapies

Preclinical studies have shown that this compound acts synergistically with other anti-cancer agents. Notably, it enhances the activity of pomalidomide (B1683931) and dexamethasone (B1670325) in multiple myeloma models.[3] Combination with the proteasome inhibitor bortezomib (B1684674) has also demonstrated synergistic apoptotic activity in preclinical models of multiple myeloma, including in cell lines resistant to bortezomib.[10]

Conclusion

The preclinical data for this compound (ARRY-520) demonstrate its potent and selective inhibition of KSP, leading to mitotic arrest and subsequent apoptosis in cancer cells. The robust anti-tumor activity observed in both in vitro and in vivo models, particularly in hematological malignancies, provided a strong rationale for its clinical development.[2] The detailed methodologies and data presented in this guide offer a framework for the continued preclinical evaluation of KSP inhibitors and other anti-mitotic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The kinesin spindle protein inhibitor this compound enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Filanesib's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filanesib (ARRY-520) is a potent and highly selective, first-in-class inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein responsible for establishing and maintaining the bipolar spindle during mitosis.[1][2] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in proliferating cancer cells.[1][2] This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Induction of Mitotic Arrest

This compound binds to an allosteric pocket on the KSP motor domain, inhibiting its ATPase activity.[3][4] This non-competitive inhibition prevents KSP from sliding microtubules apart, a critical step for centrosome separation and the formation of a bipolar spindle during prophase.[4][5] The failure to form a proper spindle apparatus triggers the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[1] Prolonged activation of the SAC due to KSP inhibition leads to a sustained mitotic arrest, ultimately culminating in apoptosis.[1][6]

Quantitative Data on this compound's Effects

The efficacy of this compound varies across different cancer cell lines. The following tables summarize its potency in terms of half-maximal inhibitory concentration (IC50) for cell growth inhibition and its specific effect on cell cycle distribution.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon Carcinoma | 0.7 - 3.7[4][7] |

| HeLa | Cervical Cancer | EC50: 0.4 - 14.4[7] |

| K562/ADR | Chronic Myelogenous Leukemia | 4.2[4] |

| OCI-AML3 | Acute Myeloid Leukemia | ~1.0[4] |

Table 2: this compound-Induced G2/M Phase Arrest

| Cell Line | Treatment Conditions | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (this compound-Treated) | Reference |

| MM.1S | This compound (concentration not specified) | 36% | 49% | [8] |

| HeLa | 3.13 nM this compound for 44 hours | Not Specified | Dose-dependent increase | [7] |

| HeLa | 6.25 nM this compound for 44 hours | Not Specified | Dose-dependent increase | [7] |

Signaling Pathways and Cellular Events

The cellular response to this compound involves a cascade of events beginning with the inhibition of KSP and culminating in apoptosis. Key molecular players in this pathway include Cyclin B1, an essential regulator of the G2/M transition, and proteins of the Bcl-2 family, such as Mcl-1 and BAX, which control the intrinsic apoptotic pathway.

Caption: Mechanism of this compound-induced mitotic arrest and apoptosis.

Experimental Workflows and Protocols

Assessing the impact of this compound on cell cycle progression involves a series of well-defined experimental procedures. A typical workflow integrates cell culture, drug treatment, and various analytical techniques to quantify changes in cell cycle phase distribution, spindle morphology, and apoptosis.

Caption: A typical experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 0.5 ml of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[3][5][9]

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment: Culture and treat cells with this compound as described above.

-

Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/ml.

-

Staining: Transfer 100 µl of the cell suspension to a new tube. Add 5 µl of Annexin V-FITC and 5 µl of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µl of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][10][11][12]

Immunofluorescence for Spindle Morphology

This protocol allows for the visualization of the mitotic spindle and the identification of monopolar spindles induced by this compound.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.[6][13][14][15][16]

Western Blotting for Cell Cycle-Related Proteins

This technique is used to detect and quantify changes in the expression levels of proteins such as Cyclin B1 and Mcl-1.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer. Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Densitometry can be used to quantify the protein bands, using a loading control (e.g., β-actin) for normalization.[17][18][19][20][21]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. benchchem.com [benchchem.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. ptglab.com [ptglab.com]

- 14. ibidi.com [ibidi.com]

- 15. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 16. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]

- 19. Cyclin B1 antibody (55004-1-AP) | Proteintech [ptglab.com]

- 20. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]

Investigating Filanesib's Impact on the Tumor Microenvironment: A Technical Guide and Roadmap for Future Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filanesib (ARRY-520) is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as KIF11, a critical motor protein for mitotic spindle formation.[1][2] Its primary mechanism of action involves inducing mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4] While extensively studied in hematological malignancies, particularly multiple myeloma, there is a significant knowledge gap regarding its specific impact on the complex ecosystem of the tumor microenvironment (TME).[5][6] This technical guide summarizes the current understanding of this compound's mechanism of action, its preclinical and clinical activity, and provides a detailed roadmap with experimental protocols for investigating its effects on the TME, a crucial aspect for its future development and combination therapies.

This compound's Core Mechanism of Action: Targeting Mitosis

This compound selectively targets KIF11, a motor protein essential for the separation of centrosomes and the establishment of a bipolar mitotic spindle during cell division.[7] Inhibition of KIF11 leads to the formation of monopolar spindles, triggering the spindle assembly checkpoint and causing a prolonged mitotic arrest, which ultimately results in apoptotic cell death.[4][8] This mechanism is particularly effective in highly proliferative cells, making it a promising strategy for cancer therapy.[7]

Signaling Pathway

Caption: this compound inhibits KIF11, leading to monopolar spindle formation, mitotic arrest, and apoptosis.

Preclinical and Clinical Activity of this compound

Preclinical studies have demonstrated this compound's potent anti-proliferative activity across a range of cancer cell lines, including gastric cancer, hepatoblastoma, and meningioma.[9][10][11] In vivo xenograft models have shown significant tumor growth inhibition.[4][12]

Clinical trials have primarily focused on multiple myeloma, where this compound has shown activity both as a monotherapy and in combination with other agents like dexamethasone (B1670325) and carfilzomib.[1][5] A notable dose-limiting toxicity is reversible neutropenia, which is managed with prophylactic filgrastim.[1][13]

Quantitative Data from Preclinical and Clinical Studies

Due to the limited direct data on this compound's impact on the TME, this section summarizes its anti-tumor efficacy.

| Cancer Type | Model/Study Phase | Treatment | Key Findings | Reference(s) |

| Acute Myeloid Leukemia | Xenograft (SCID mice) | This compound (ARRY-520) | Significant inhibition of tumor growth. | [3][4] |

| Gastric Cancer | Cell lines and Xenografts | This compound (Arry-520) | Inhibited proliferation in vitro and slowed tumor growth in vivo. | [9] |

| Hepatoblastoma | Patient-Derived Xenografts (PDXs) | This compound | Reduced tumor growth in 4 out of 5 PDX models. | [10] |

| Meningioma | Xenografts | This compound | Significantly inhibited tumor growth by up to 83%. | [11] |

| Multiple Myeloma | Phase I/II | This compound + Dexamethasone | Encouraging responses in heavily pretreated patients. | [6] |

| Advanced Solid Tumors | Phase I | This compound | Evidence of target-specific pharmacodynamic effects (monopolar spindles in biopsies). | [13] |

The Unexplored Frontier: this compound's Impact on the Tumor Microenvironment

The TME, comprising immune cells, stromal cells, blood vessels, and the extracellular matrix (ECM), plays a critical role in tumor progression and response to therapy. While KIF11 expression has been correlated with immune cell infiltration in some cancers, direct evidence of how this compound modulates the TME is currently lacking in published literature.[14][15] Understanding these interactions is crucial for optimizing this compound's therapeutic potential, particularly in combination with immunotherapies.

A Roadmap for Investigation: Recommended Experimental Protocols

To address the current knowledge gap, a systematic investigation into this compound's effects on the TME is warranted. The following experimental workflows are proposed.

Experimental Workflow for TME Analysis

Caption: Proposed workflow for investigating this compound's effects on the tumor microenvironment.

Assessing Immune Cell Infiltration

Objective: To quantify the effects of this compound on the infiltration of various immune cell populations within the tumor.

Experimental Protocols:

-

Immunohistochemistry (IHC) / Immunofluorescence (IF):

-

Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

-

Blocking: Block non-specific binding with 5% normal goat serum in PBS.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against immune cell markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells, F4/80 for macrophages).

-

Secondary Antibody and Detection: Use appropriate HRP-conjugated secondary antibodies and a DAB substrate kit for IHC, or fluorescently labeled secondary antibodies for IF.

-

Analysis: Quantify the number of positive cells per unit area in multiple high-power fields.

-

-

Flow Cytometry:

-

Single-Cell Suspension: Dissociate fresh tumor tissue into a single-cell suspension using enzymatic digestion (e.g., collagenase, DNase) and mechanical disruption.

-

Staining: Stain cells with a panel of fluorescently conjugated antibodies against surface and intracellular markers for various immune cell subsets (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the percentage and absolute number of different immune cell populations.

-

Evaluating Cytokine and Chemokine Profiles

Objective: To determine if this compound treatment alters the cytokine and chemokine milieu within the TME.

Experimental Protocol:

-

Multiplex Immunoassay (e.g., Luminex):

-

Sample Preparation: Homogenize tumor tissue in lysis buffer containing protease inhibitors. Determine total protein concentration for normalization.

-

Assay: Use a commercially available multiplex cytokine/chemokine panel to simultaneously measure the levels of multiple analytes (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10, CXCL9, CXCL10) in the tumor lysates.

-

Analysis: Analyze the data according to the manufacturer's instructions to determine the concentration of each cytokine/chemokine.

-

Investigating Effects on Tumor Vasculature

Objective: To assess the impact of this compound on tumor angiogenesis and vascular permeability.

Experimental Protocols:

-

Immunohistochemistry for Vascular Markers:

-

Staining: Stain tumor sections with antibodies against endothelial cell markers (e.g., CD31) and pericyte markers (e.g., α-SMA).

-

Analysis: Quantify microvessel density (MVD) and assess vessel maturation by co-localization of CD31 and α-SMA.

-

-

In Vivo Vascular Permeability Assay:

-

Procedure: Intravenously inject a fluorescent tracer (e.g., FITC-dextran) into tumor-bearing mice.

-

Analysis: After a defined circulation time, harvest the tumors and quantify the extravasated tracer in the tumor lysate using a fluorometer.

-

Analyzing the Stromal Compartment

Objective: To investigate the influence of this compound on cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM).

Experimental Protocols:

-

Immunohistochemistry/Immunofluorescence:

-

Staining: Stain tumor sections with antibodies against CAF markers (e.g., α-SMA, FAP) and ECM components (e.g., collagen I, fibronectin).

-

Analysis: Quantify the abundance of CAFs and the deposition of ECM proteins.

-

-

Second-Harmonic Generation (SHG) Microscopy:

Future Directions and Conclusion

The direct anti-proliferative effect of this compound on cancer cells is well-established. However, a comprehensive understanding of its interplay with the TME is essential for its optimal clinical application. The proposed experimental roadmap provides a framework to elucidate whether this compound can modulate the immune landscape, alter tumor vasculature, or impact the stromal architecture. Such studies are critical to identify potential biomarkers of response and to rationally design combination therapies, for instance, with immune checkpoint inhibitors or anti-angiogenic agents, that could enhance the therapeutic efficacy of this compound. The primary adverse effect of neutropenia also warrants further investigation into its impact on the broader immune context within the tumor.[1] As our understanding of the TME's role in cancer progression and therapy resistance deepens, a thorough investigation of this compound's effects in this context is a logical and necessary next step in its development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinesin spindle protein inhibitor this compound enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]

- 8. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitotic motor protein Eg5 inhibitor Arry-520 to treat gastric cancer | BioWorld [bioworld.com]

- 10. Functional screening identifies kinesin spindle protein inhibitor this compound as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KIF11 inhibitors this compound and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. First-in-human phase 1 study of this compound (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KIF11 As a Potential Pan-Cancer Immunological Biomarker Encompassing the Disease Staging, Prognoses, Tumor Microenvironment, and Therapeutic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Tumor Extracellular Matrix Remodeling: New Perspectives as a Circulating Tool in the Diagnosis and Prognosis of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Interplay between Extracellular Matrix Remodeling and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extracellular matrix remodeling in tumor progression and immune escape: from mechanisms to treatments - PMC [pmc.ncbi.nlm.nih.gov]

Filanesib: A Kinesin Spindle Protein Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Filanesib (ARRY-520) is a potent and selective small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein for the formation of the bipolar mitotic spindle during cell division. By inhibiting KSP, this compound induces mitotic arrest, leading to apoptosis in rapidly proliferating cancer cells. This mechanism of action makes it a compelling therapeutic target in hematological malignancies, which are often characterized by high rates of cell division. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, focusing on its therapeutic potential in hematological cancers. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its evaluation, and visualize its signaling pathways and experimental workflows.

Introduction

Traditional chemotherapeutic agents targeting mitosis, such as taxanes and vinca (B1221190) alkaloids, have shown efficacy in treating various cancers but are often associated with significant side effects due to their impact on microtubule dynamics in non-cancerous cells. This compound represents a more targeted approach by specifically inhibiting KSP, a protein primarily expressed in dividing cells. This specificity suggests a potentially more favorable therapeutic window. This guide will explore the scientific rationale and accumulated evidence for the use of this compound in hematological malignancies.

Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of KSP. Its binding to KSP prevents the protein from hydrolyzing ATP, a process essential for its motor activity along microtubules. This inhibition disrupts the proper separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest at the metaphase stage of the cell cycle. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, a critical downstream effector of this compound's anti-cancer activity. Key proteins involved in this process include the anti-apoptotic protein Mcl-1, which is depleted during mitotic arrest, and the pro-apoptotic protein BAX, which is activated.[1][2]

References

Structural Biology of Filanesib Binding to Kinesin Spindle Protein (KSP): An In-depth Technical Guide

Introduction

Filanesib, also known as ARRY-520, is a potent and highly selective, first-in-class inhibitor of the Kinesin Spindle Protein (KSP), also referred to as Eg5 or KIF11.[1] KSP is a crucial motor protein that utilizes the energy from ATP hydrolysis to move along microtubules.[2][3] It plays an indispensable role during mitosis in establishing and maintaining the bipolar spindle, a structure essential for the proper segregation of sister chromatids.[1][4] By inhibiting KSP, this compound disrupts this process, leading to the formation of characteristic monopolar spindles, which triggers a mitotic arrest and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][5] This mechanism makes KSP an attractive target for anticancer therapeutics, as its inhibition selectively affects proliferating cells.[3][6]

This technical guide provides a comprehensive overview of the structural and biophysical interactions between this compound and KSP. It details the quantitative aspects of this binding, outlines the experimental protocols used for its characterization, and visualizes the key pathways and workflows involved in its study.

Data Presentation: Quantitative Analysis of this compound-KSP Interaction

The potency and cellular effects of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key parameters that define its interaction with KSP and its subsequent anti-proliferative activity.

Table 1: Biochemical Potency of this compound against KSP

| Parameter | Value | Target | Mechanism | Reference(s) |

|---|

| IC₅₀ | 6 nM | Human KSP | Uncompetitive with ATP, Noncompetitive with tubulin |[1][2][7][8] |

Table 2: Anti-proliferative Activity of this compound

| Parameter | Value Range | Cell Line(s) | Reference(s) |

|---|

| EC₅₀ | 0.4 - 14.4 nM | Various human and rodent tumor cell lines |[1][7] |

Structural Basis of this compound-KSP Interaction

This compound functions as an allosteric inhibitor.[6] Crystallographic studies have revealed that it binds to a specific pocket on the KSP motor domain formed by the α2 helix, loop L5, and the α3 helix.[2] This binding site is approximately 12 Å away from the nucleotide-binding pocket (P-loop) and is distinct from the microtubule-binding interface.[2][6]

The binding of this compound to this allosteric site induces a conformational change in KSP, locking the motor protein in a state that is unable to hydrolyze ATP effectively.[6] This prevents the necessary power stroke for movement along microtubules.[6] Consequently, the outward pushing force generated by KSP that separates the centrosomes is eliminated, leading to the collapse of the spindle poles and the formation of a monoastral spindle.[5][6]

Experimental Protocols

The characterization of the this compound-KSP interaction involves a multi-faceted approach combining biochemical, biophysical, and cellular assays.

KSP ATPase Inhibition Assay

This biochemical assay directly quantifies the inhibitory effect of this compound on the enzymatic activity of KSP.

-

Principle: KSP is a microtubule-activated ATPase. The assay measures the rate of ATP hydrolysis by KSP in the presence of microtubules and varying concentrations of the inhibitor.[6]

-

Methodology:

-

Reagents: Purified recombinant human KSP motor domain, taxol-stabilized microtubules (prepared from purified tubulin), ATP, and a suitable buffer system.

-

Procedure: KSP, microtubules, and varying concentrations of this compound are incubated together. The reaction is initiated by the addition of ATP.

-

Detection: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (B84403) (Pi) over time, often using a malachite green-based colorimetric assay.

-

Analysis: The IC₅₀ value is determined by plotting the rate of ATP hydrolysis as a function of this compound concentration.[2]

-

X-ray Crystallography of the this compound-KSP Complex

This technique provides a high-resolution, three-dimensional structure of this compound bound to KSP, elucidating the precise molecular interactions.

-

Principle: A purified protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays to determine the electron density map, from which the atomic structure can be built and refined.

-

Methodology:

-

Complex Formation: The purified KSP motor domain is incubated with a 2-5 fold molar excess of this compound to ensure saturation of the binding site.[9]

-

Purification: The KSP-Filanesib complex may be further purified using size-exclusion chromatography to remove any unbound ligand.[9]

-

Crystallization: The complex is subjected to high-throughput crystallization screening using vapor diffusion methods (sitting-drop or hanging-drop) under various conditions (e.g., 10-20% PEG 3350, 0.1-0.2 M salt).[9]

-

Data Collection: X-ray diffraction data are collected from a high-quality crystal, typically at a synchrotron source.[9]

-

Structure Determination: The structure is solved using molecular replacement with a known KSP motor domain structure as a model. The this compound molecule is then fitted into the observed electron density map and the entire structure is refined.[9]

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Principle: The heat released or absorbed during the binding event is measured directly as the ligand is titrated into the protein solution.

-

Methodology:

-

Sample Preparation: Purified KSP motor domain is dialyzed extensively against the ITC buffer. This compound is dissolved in the final dialysis buffer to avoid heats of dilution.[9]

-

Titration: A solution of this compound (typically 10-20 times the protein concentration) in the injection syringe is titrated in small, precise aliquots into the KSP solution in the sample cell.[9]

-

Data Acquisition: The heat change after each injection is measured by the instrument.

-

Data Analysis: The resulting data are fitted to a binding model to determine the stoichiometry (n), dissociation constant (Kd), and enthalpy of binding (ΔH).

-

Cell-Based Assays

These assays assess the downstream cellular consequences of KSP inhibition by this compound.

-

Cell Proliferation (MTT) Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.[10]

-

Treatment: Cells are treated with serial dilutions of this compound for 48-72 hours.[11]

-

MTT Addition: MTT reagent is added, which is converted to purple formazan (B1609692) crystals by metabolically active cells.[10]

-

Analysis: The formazan is solubilized, and the absorbance is read on a plate reader. The EC₅₀ value is calculated based on the dose-response curve.[10]

-

-

Immunofluorescence for Mitotic Spindle Analysis:

-

Cell Culture & Treatment: Cells are grown on glass coverslips and treated with this compound for a period sufficient to induce mitotic arrest (e.g., 16-24 hours).[1][11]

-

Fixation & Staining: Cells are fixed, permeabilized, and stained with antibodies against components of the mitotic spindle (e.g., α-tubulin) and a DNA counterstain (e.g., DAPI).[6]

-

Imaging: Cells are imaged using fluorescence or confocal microscopy to visualize and quantify the formation of monopolar spindles.[6]

-

-

Flow Cytometry for Cell Cycle Analysis:

-

Cell Treatment & Harvesting: Cells are treated with this compound for 24-48 hours, then harvested.[10]

-

Fixation & Staining: Cells are fixed in cold ethanol (B145695) and stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI).[10]

-

Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram shows the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle, allowing for quantification of the G2/M arrest induced by this compound.[7][10]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes related to this compound's mechanism and characterization.

Caption: Mechanism of action for this compound leading to apoptosis.

Caption: Experimental workflow for characterizing a KSP inhibitor.

Caption: Logical classification of KSP inhibitors by binding site.

Conclusion

This compound is a specific allosteric inhibitor that targets the Kinesin Spindle Protein.[6] Its binding to the α2/loop L5/helix α3 pocket of the KSP motor domain potently inhibits the enzyme's ATPase activity, which is essential for mitotic progression.[2][6] This interaction prevents centrosome separation, leading to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in cancer cells.[6] The detailed structural and quantitative understanding of this interaction, derived from experimental protocols such as X-ray crystallography and ATPase inhibition assays, provides a robust framework for the rational design and development of next-generation KSP inhibitors as a promising class of anti-cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand- and structure-based in silico studies to identify kinesin spindle protein (KSP) inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinesin spindle protein inhibitor this compound enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Unlocking New Therapeutic Avenues: A Technical Guide to Early-Stage Research on Filanesib in Novel Cancer Types

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Filanesib (ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP), in novel cancer types beyond its well-documented activity in hematological malignancies. This document details the underlying mechanism of action, summarizes preclinical efficacy data, and provides detailed experimental protocols for key assays, offering a valuable resource for the scientific community engaged in oncology drug discovery and development.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division.[1] By inhibiting KSP, this compound disrupts the proper separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest at the G2/M phase of the cell cycle.[3][4] This prolonged arrest activates the spindle assembly checkpoint, ultimately triggering apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[1][4] A key feature of KSP is its expression predominantly in proliferating cells, suggesting that KSP inhibitors like this compound may spare non-dividing cells and potentially offer a better safety profile compared to traditional microtubule-targeting agents.[2][5]

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

The mechanism of action of this compound involves a cascade of events initiated by the inhibition of KSP, leading to cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.

Preclinical Efficacy of this compound in Novel Cancer Types

While extensively studied in multiple myeloma, early-stage research has demonstrated the potential of this compound in a variety of solid tumors. The following tables summarize the key quantitative data from these preclinical studies.

In Vitro Cytotoxicity and Anti-proliferative Activity

| Cancer Type | Cell Line | Assay Type | Endpoint | Value | Reference |

| Ovarian Cancer | Type II EOC | Growth Inhibition | GI50 (48h) | 1.5 nM | |

| Ovarian Cancer | Type I EOC | Growth Inhibition | GI50 (48h) | >3000 nM | |

| Meningioma | Ben-Men-1 | Proliferation | IC50 | < 1 nM | |

| Meningioma | NCH93 | Proliferation | IC50 | < 1 nM | |

| Hepatoblastoma | HB-279 | Viability (ATP) | - | 80% decrease at 1 nM | |

| Ewing Sarcoma | - | - | - | Data not quantified | [6] |

| Clear Cell Sarcoma | - | - | - | Data not quantified | [6] |

In Vivo Efficacy in Xenograft Models

| Cancer Type | Model Type | Treatment | Efficacy Outcome | Reference |

| Hepatoblastoma | PDX (4 of 5 models) | This compound | Significant tumor growth reduction | |

| Hepatoblastoma | PDX (1 of 5 models) | This compound | Complete tumor growth arrest | |

| Ewing Sarcoma | Xenograft | This compound | Potent tumor growth inhibition | [6] |

| Clear Cell Sarcoma | Xenograft | This compound | Potent tumor growth inhibition | [6] |

| Advanced Solid Tumors | Human Clinical Trial (Phase 1) | This compound | Stable disease in 18% of patients (7/39) | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments used to evaluate the efficacy of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Cell Viability Assay (MTS)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

This compound (ARRY-520)

-

MTS reagent

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).

-

Treatment: Remove the existing medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plates for a predetermined time (e.g., 72 hours).

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To assess the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (ARRY-520)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium (B1200493) Iodide (PI)/RNase staining solution

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Wash the cells with cold PBS and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in PI/RNase staining solution and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)